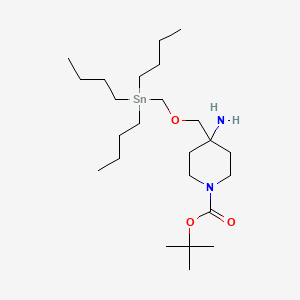![molecular formula C4H4N2O3 B15088248 Barbituric Acid-[13C4,15N2]](/img/structure/B15088248.png)
Barbituric Acid-[13C4,15N2]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barbituric Acid-[13C4,15N2] is a labeled derivative of barbituric acid, where the carbon atoms at positions 4, 5, 6, and 7 are replaced with carbon-13 isotopes, and the nitrogen atoms at positions 1 and 3 are replaced with nitrogen-15 isotopes. Barbituric acid itself is a pyrimidine derivative and serves as the parent compound for barbiturate drugs, although it is not pharmacologically active on its own .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of barbituric acid typically involves the condensation of urea with malonic acid or its esters. For Barbituric Acid-[13C4,15N2], the isotopically labeled precursors are used. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the cyclization reaction .
Condensation Reaction: Urea reacts with diethyl malonate in the presence of sodium ethoxide.
Cyclization: The intermediate undergoes cyclization to form barbituric acid.
Industrial Production Methods
Industrial production of barbituric acid involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of isotopically labeled precursors in industrial settings would follow the same principles but would require specialized equipment to handle and incorporate the labeled isotopes efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Barbituric acid undergoes various chemical reactions, including:
Oxidation: Barbituric acid can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Substitution reactions often involve the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include various barbiturate derivatives, which have applications in medicine as sedatives, hypnotics, and anticonvulsants .
Applications De Recherche Scientifique
Barbituric Acid-[13C4,15N2] has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of labeled barbiturate derivatives for studying reaction mechanisms.
Biology: Utilized in metabolic studies to trace the pathways of barbiturates in biological systems.
Medicine: Helps in the development of new barbiturate drugs with improved efficacy and reduced side effects.
Industry: Employed in the production of labeled compounds for quality control and analytical purposes
Mécanisme D'action
Barbituric acid derivatives act by depressing the central nervous system. They enhance the binding of gamma-aminobutyric acid (GABA) to its receptors, increasing the inhibitory effects of GABA and leading to sedation and hypnosis. The molecular targets include GABA_A receptors and, to a lesser extent, AMPA receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenobarbital: A long-acting barbiturate used as an anticonvulsant.
Pentobarbital: A short-acting barbiturate used for anesthesia and sedation.
Thiopental: An ultra-short-acting barbiturate used for induction of anesthesia.
Uniqueness
Barbituric Acid-[13C4,15N2] is unique due to its isotopic labeling, which makes it invaluable for tracing studies and understanding the pharmacokinetics and dynamics of barbiturate drugs. This labeling allows researchers to track the compound’s distribution and metabolism in vivo with high precision .
Propriétés
Formule moléculaire |
C4H4N2O3 |
|---|---|
Poids moléculaire |
134.044 g/mol |
Nom IUPAC |
(2,4,5,6-13C4,1,3-15N2)1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H2,(H2,5,6,7,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |
Clé InChI |
HNYOPLTXPVRDBG-IDEBNGHGSA-N |
SMILES isomérique |
[13CH2]1[13C](=O)[15NH][13C](=O)[15NH][13C]1=O |
SMILES canonique |
C1C(=O)NC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3,5-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B15088172.png)
![[(5Z)-5-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B15088183.png)
![1-Dicyclohexylphosphino-1'-{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene, 97%](/img/structure/B15088188.png)
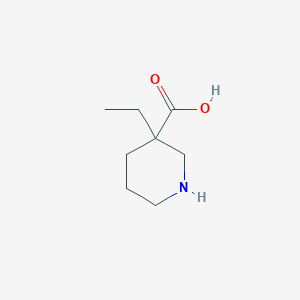

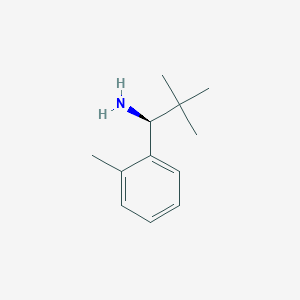
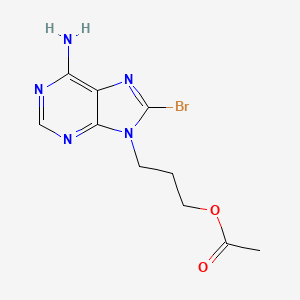

![(2E)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2-propenamide](/img/structure/B15088221.png)
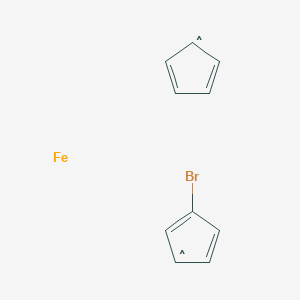
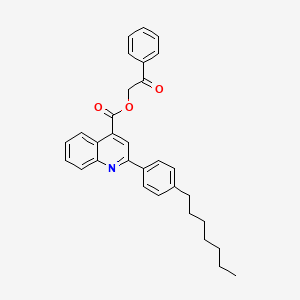
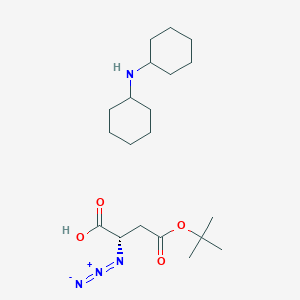
![acetic acid;(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-phenylethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrate](/img/structure/B15088245.png)
